

# Spectroscopic data of 2-Thiopheneboronic acid pinacol ester

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## Compound of Interest

Compound Name: 2-Thiopheneboronic acid pinacol ester

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An In-Depth Technical Guide to the Spectroscopic Data of **2-Thiopheneboronic Acid Pinacol Ester**

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### Abstract

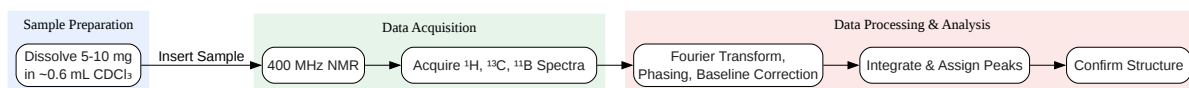
This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Thiopheneboronic acid pinacol ester** (CAS 193978-23-3), a critical building block in modern organic synthesis. Primarily utilized in Suzuki-Miyaura cross-coupling reactions, the unambiguous characterization of this reagent is paramount for ensuring reaction efficiency, yield, and purity of the final products. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering an in-depth interpretation of Nuclear Magnetic Resonance ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{11}\text{B}$ ), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and field-proven protocols for data acquisition are provided, ensuring both technical accuracy and practical utility.

## Introduction and Molecular Structure

**2-Thiopheneboronic acid pinacol ester** is a heterocyclic organoboron compound widely employed as a coupling partner to introduce a thiophene-2-yl moiety into various molecular scaffolds. Its stability, handling characteristics, and high reactivity make it a preferred reagent over the corresponding free boronic acid. Accurate spectroscopic verification is the cornerstone

of quality control for this reagent, confirming its identity and assessing its purity before use in sensitive synthetic applications.

The molecular structure consists of a thiophene ring attached via a carbon-boron bond to a pinacolato ligand, forming a five-membered dioxaborolane ring.



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Figure 2: General workflow for NMR-based structural verification.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic (Thiophene)
2980-2850	C-H Stretch	Aliphatic (CH <sub>3</sub> )
1530-1430	C=C Stretch	Aromatic (Thiophene)
1380-1360	B-O Stretch	Boronic Ester
~700	C-S Stretch	Thiophene Ring

Interpretation and Experimental Insights:

The IR spectrum provides confirmatory evidence for the key functional groups.

- C-H Stretches: Expect to see sharp peaks just above  $3000\text{ cm}^{-1}$  for the aromatic C-H bonds of the thiophene ring and strong absorptions just below  $3000\text{ cm}^{-1}$  for the aliphatic C-H bonds of the methyl groups.
- B-O Stretch: A strong, characteristic absorption band between  $1380$  and  $1360\text{ cm}^{-1}$  is a key indicator of the B-O single bond in the dioxaborolane ring.
- Aromatic and Thiophene Vibrations: The C=C stretching vibrations within the thiophene ring typically appear in the  $1530$ - $1430\text{ cm}^{-1}$  region. [1] The C-S stretching mode is weaker and found at lower wavenumbers, around  $700\text{ cm}^{-1}$ . [1]

## Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition: Record the spectrum, typically over a range of  $4000$ - $400\text{ cm}^{-1}$ . Perform a background scan of the clean ATR crystal before running the sample.
- Processing: The instrument software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, confirming the molecular weight and offering further structural proof.

Expected Mass Spectrometric Data:

- Molecular Formula:  $\text{C}_{10}\text{H}_{15}\text{BO}_2\text{S}$  [2][3]\* Molecular Weight:  $210.11\text{ g/mol}$  [4]\* Expected Molecular Ion ( $[\text{M}]^+$  or  $[\text{M}+\text{H}]^+$ ):  $m/z \approx 210.1$

Interpretation and Experimental Insights:

- **Molecular Ion Peak:** In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), a molecular ion peak ( $[M]^+$ ) at  $m/z$  210 would be expected. Using softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule ( $[M+H]^+$ ) at  $m/z$  211 is often observed.
- **Boron Isotopic Pattern:** Boron has two stable isotopes,  $^{11}\text{B}$  (~80.2%) and  $^{10}\text{B}$  (~19.8%). This results in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments. The  $[M]^+$  peak will be accompanied by a smaller  $[M-1]^+$  peak with an intensity of about 20-25% of the main peak, which is a definitive signature for a molecule containing a single boron atom.
- **Fragmentation:** Common fragmentation patterns may include the loss of methyl groups or cleavage of the pinacol ring.

## Conclusion

The spectroscopic characterization of **2-Thiopheneboronic acid pinacol ester** is straightforward when employing a multi-technique approach. The combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{11}\text{B}$  NMR provides unambiguous structural confirmation, while IR spectroscopy verifies the presence of key functional groups. Mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques form a self-validating system, ensuring the identity, purity, and integrity of this vital synthetic reagent, thereby upholding the standards of scientific rigor in research and development.

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